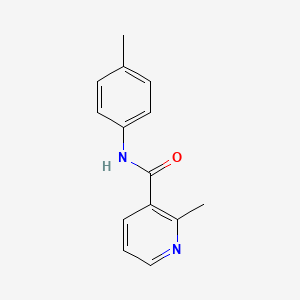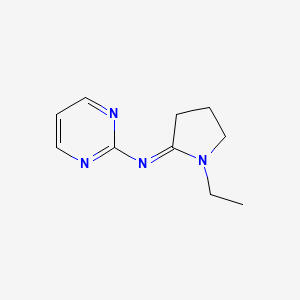
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring through an ethylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine typically involves the reaction of 1-ethyl-2-pyrrolidinone with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:
- N-(1-Ethyl-2-pyrrolidinylidene)-4-methylamino benzenesulfonamide
- N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Eigenschaften
CAS-Nummer |
84858-99-1 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
(E)-1-ethyl-N-pyrimidin-2-ylpyrrolidin-2-imine |
InChI |
InChI=1S/C10H14N4/c1-2-14-8-3-5-9(14)13-10-11-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3/b13-9+ |
InChI-Schlüssel |
VEHFXPQZMNEVJH-UKTHLTGXSA-N |
Isomerische SMILES |
CCN\1CCC/C1=N\C2=NC=CC=N2 |
Kanonische SMILES |
CCN1CCCC1=NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


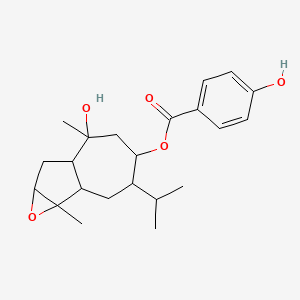
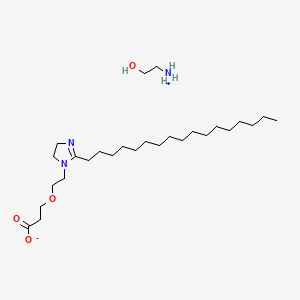
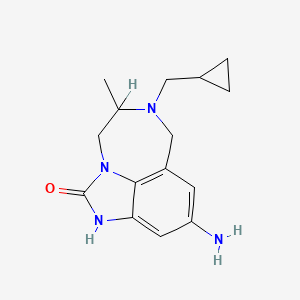
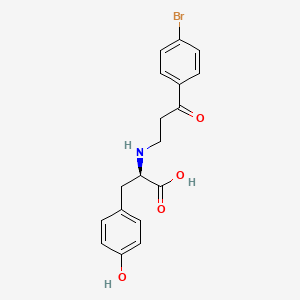

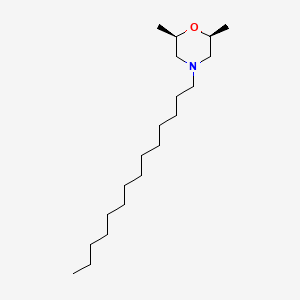
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
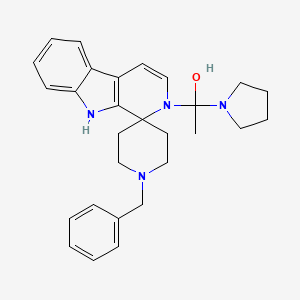

![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
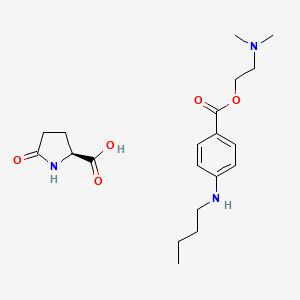
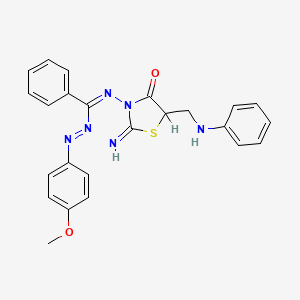
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
